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molecular formula C9H14O2 B8594370 2-Oxa-1-adamantanol

2-Oxa-1-adamantanol

Cat. No. B8594370
M. Wt: 154.21 g/mol
InChI Key: DOVTWALDTTVCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06462064B1

Procedure details

386.6 mg (2.54 mmoles) of bicyclo[3.3.1]nonane-3,7-dione is dissolved in 5 mL of methanol and treated with sodium borohydride (100 mg, 2.64 mmoles) at 0° C. for 2 hours. The solution is treated with 5 mL of saturated aqueous sodium bicarbonate for 1 hour at 25° C. and extracted with 3×10 mL portions of chloroform. The combined chloroform extracts are combined, dried over sodium sulfate, stripped of solvent in vacuo, and purified by column chromatography (silica, eluant=50% hexanes, 50% ethyl acetate) yielding 343 mg (88%) of the desired product. 1HNMR (CDCl3, 500 Mhz): d 1.563 (d, 2H), 1.70-1.76 (m, 1H), 1.788 (d, 2H, J=11.1 Hz), 1.839 (d, 2H, J=13.1 Hz), 1.925 (d, 2H, J=13.0 Hz), 2.310 (s, 2H), 2.690 (s, 1H), 4.283 (s, 1H).
Quantity
386.6 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]([CH2:6][C:7](=[O:9])[CH2:8]1)[CH2:4][C:3](=[O:11])[CH2:2]2.[BH4-].[Na+].C(=O)(O)[O-].[Na+]>CO>[C:7]12([OH:9])[CH2:8][CH:1]3[CH2:10][CH:5]([CH2:4][CH:3]([CH2:2]3)[O:11]1)[CH2:6]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
386.6 mg
Type
reactant
Smiles
C12CC(CC(CC(C1)=O)C2)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 3×10 mL portions of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica, eluant=50% hexanes, 50% ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C12(OC3CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 343 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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